molecular formula C23H36O12 B14333526 Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate CAS No. 106731-56-0

Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate

Cat. No.: B14333526
CAS No.: 106731-56-0
M. Wt: 504.5 g/mol
InChI Key: QKKVSFDFZXDRLP-UHFFFAOYSA-N
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Description

Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of pentanehexacarboxylic acid, where all six carboxyl groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate typically involves the esterification of pentanehexacarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and purity. This involves the use of continuous reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to pentanehexacarboxylic acid and ethanol.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Pentanehexacarboxylic acid and ethanol.

    Reduction: Hexaethyl pentane-1,1,1,5,5,5-hexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ester groups.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate involves its interaction with various molecular targets through its ester groups. These interactions can lead to the formation of stable complexes or the release of active compounds upon hydrolysis. The pathways involved include ester hydrolysis and subsequent interactions with target molecules.

Comparison with Similar Compounds

    Hexamethylbenzene: An aromatic compound with similar ester functionalities.

    1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A compound with similar structural features but different functional groups.

Uniqueness: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is unique due to its six ester groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

106731-56-0

Molecular Formula

C23H36O12

Molecular Weight

504.5 g/mol

IUPAC Name

hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate

InChI

InChI=1S/C23H36O12/c1-7-30-16(24)22(17(25)31-8-2,18(26)32-9-3)14-13-15-23(19(27)33-10-4,20(28)34-11-5)21(29)35-12-6/h7-15H2,1-6H3

InChI Key

QKKVSFDFZXDRLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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